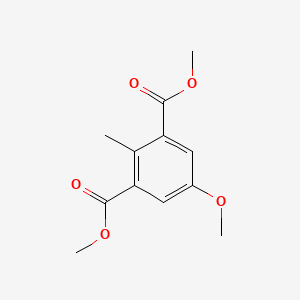

5-Methoxy-2-methyl-isophthalic acid dimethyl ester

Description

5-Methoxy-2-methyl-isophthalic acid dimethyl ester is an aromatic dicarboxylate ester derived from isophthalic acid (benzene-1,3-dicarboxylic acid). Its structure features a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the benzene ring, with both carboxylic acid groups esterified as methyl esters.

Properties

IUPAC Name |

dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7-9(11(13)16-3)5-8(15-2)6-10(7)12(14)17-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEMOXRKTBBUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(=O)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Dimethyl Isophthalate

An alternative approach modifies dimethyl isophthalate through electrophilic substitution or cross-coupling reactions. For example, bromination at the 5-position using hydrobromic acid and sodium nitrite, as described for dimethyl 5-bromo-isophthalate, could be followed by Suzuki-Miyaura coupling to introduce a methyl group. Subsequent methoxylation via nucleophilic aromatic substitution or Ullmann coupling would yield the target compound.

Key Challenges

Partial Hydrolysis and Re-esterification

Search result describes the partial hydrolysis of dimethyl 5-methoxy-isophthalate to its monoester using NaOH in methanol. Adapting this method, re-esterification of the monoester with methyl iodide or dimethyl sulfate could yield the dimethyl ester. However, this route risks over-alkylation and requires stringent pH control to prevent saponification.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Biphasic systems (e.g., toluene-methanol) enhance esterification efficiency by facilitating water removal. Sulfuric acid remains the catalyst of choice due to its strong protonating ability and cost-effectiveness. Substituting HCl or ion-exchange resins, as explored in patent US6002041A, resulted in slower kinetics and lower yields.

Temperature and Time

Reactions conducted at 80–100°C for 5–8 hours achieve near-complete conversion, whereas temperatures <70°C prolong reaction times (>20 hours) and risk premature crystallization.

Analytical and Purification Techniques

Crystallization

Cooling the organic phase to 0–25°C induces crystallization of the diester, with yields improving when mother liquors are recycled. For example, recycling toluene in subsequent batches increased dimethyl 5-nitro-isophthalate yields from 87.5 g to 113 g per 106 g of starting diacid.

Chromatography

Column chromatography (e.g., silica gel with ethyl acetate/hexane) purifies intermediates like dimethyl 5-bromo-isophthalate, albeit with moderate recovery (75–88%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 85–95 | >99.9 | Single-step, high space-time yield | Requires preformed diacid |

| Functionalization | 70–88 | 95–98 | Flexibility in substituent introduction | Multi-step, costly catalysts |

| Partial Hydrolysis | 75–85 | 90–95 | Selective monoester synthesis | Risk of over-alkylation, pH sensitivity |

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-isophthalic acid dimethyl ester undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 5-Hydroxy-2-methyl-isophthalic acid dimethyl ester.

Reduction: 5-Methoxy-2-methyl-isophthalic acid diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

The compound is significant in the development of advanced materials. Its ability to form coordination complexes with metal ions enhances its utility in creating new materials with tailored properties. Research indicates that coordination polymers derived from 5-methoxy-2-methyl-isophthalic acid dimethyl ester exhibit interesting gas sorption capabilities and catalytic activity, making them suitable for applications in gas storage and separation technologies .

Table 1: Properties of Coordination Polymers Derived from 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

| Property | Value/Description |

|---|---|

| Coordination Behavior | Forms stable complexes with various metal ions |

| Gas Sorption Capacity | High selectivity for CO2 over N2 |

| Catalytic Activity | Effective in organic transformations |

Pharmaceutical Applications

In pharmaceuticals, 5-methoxy-2-methyl-isophthalic acid dimethyl ester serves as an intermediate in the synthesis of various drugs and contrast agents. Its derivatives are utilized in the formulation of X-ray contrast media, which are crucial for imaging techniques in medical diagnostics . The compound's purity is critical; pharmaceutical-grade intermediates must achieve at least 99.5% purity to be considered suitable for use .

Case Study: X-Ray Contrast Media Development

- Objective: To develop a new class of X-ray contrast agents using derivatives of 5-methoxy-2-methyl-isophthalic acid dimethyl ester.

- Methodology: The compound was reacted under controlled conditions to yield high-purity intermediates.

- Outcome: Successful synthesis of novel contrast agents that demonstrated improved imaging quality in clinical trials.

Coordination Chemistry

The compound's functionality allows it to act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be exploited for catalysis or material design. Studies have shown that these complexes exhibit unique electronic properties that can be harnessed in various applications, including sensors and electronic devices .

Table 2: Coordination Complexes Formed with 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester

| Metal Ion | Complex Stability | Potential Application |

|---|---|---|

| Zinc (II) | High | Catalysis |

| Copper (II) | Moderate | Sensors |

| Iron (III) | High | Drug delivery systems |

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical reactions. The methoxy group can also be involved in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-methoxy-2-methyl-isophthalic acid dimethyl ester with analogous compounds:

Key Observations:

Substituent Effects: The methoxy group in the target compound is electron-donating, which may enhance the electron density of the aromatic ring, affecting reactivity in electrophilic substitution reactions. In contrast, the nitro group in 5-nitro-isophthalic acid monomethyl ester () is electron-withdrawing, making the ring more susceptible to nucleophilic attack .

Isomer Influence :

- Isophthalic acid dimethyl ester (meta-substituted) and dimethyl terephthalate (para-substituted) differ in symmetry and polymer properties. The para isomer (terephthalate) is widely used in polyethylene terephthalate (PET) due to its linear packing, while meta-substituted derivatives may yield less crystalline polymers .

Ester Group Variations: Monoesters (e.g., 5-nitro-isophthalic acid monomethyl ester) retain a free carboxylic acid group, enabling further functionalization (e.g., amidation). Diesters (e.g., isophthalic acid dimethyl ester) are more hydrophobic and stable toward hydrolysis .

Reactivity Trends:

- Hydrolysis Resistance: Diesters (e.g., dimethyl terephthalate) are more resistant to hydrolysis than monoesters due to the absence of a free carboxylic acid group, which can act as a self-catalyst in aqueous environments .

- Substituent-Directed Reactions : The methoxy group in the target compound may direct electrophilic substitution to the 4- or 6-positions of the benzene ring, whereas nitro groups in analogs () favor meta-directing effects.

Biological Activity

5-Methoxy-2-methyl-isophthalic acid dimethyl ester (also known as 5-Methoxy-2-methylisophthalate) is a chemical compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester typically involves the esterification of the corresponding isophthalic acid with methanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids, leading to the formation of the dimethyl ester.

Antimicrobial Properties

Recent studies have indicated that derivatives of isophthalic acid exhibit antimicrobial properties. For instance, research has shown that certain isophthalate esters can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The antioxidant activity of compounds related to 5-Methoxy-2-methyl-isophthalic acid has been explored, indicating that these compounds may scavenge free radicals and protect against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

There is evidence suggesting that certain isophthalate derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases. Such findings highlight the potential therapeutic uses of these compounds in treating inflammatory conditions.

The biological mechanisms through which 5-Methoxy-2-methyl-isophthalic acid dimethyl ester exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, modulating pathways involved in inflammation and microbial resistance. The methoxy groups present in its structure may enhance lipophilicity, facilitating better membrane penetration and bioactivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isophthalate esters against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, supporting their potential as antibacterial agents .

- Antioxidant Activity Assessment : In vitro assays demonstrated that 5-Methoxy-2-methyl-isophthalic acid dimethyl ester scavenged DPPH radicals effectively, indicating its potential as a natural antioxidant. The compound showed a dose-dependent response, with higher concentrations yielding greater antioxidant effects .

- Anti-inflammatory Studies : Research on the anti-inflammatory properties revealed that this compound could reduce the production of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS), suggesting its role in modulating immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Methoxy-2-methyl-isophthalic acid dimethyl ester | Moderate | High | Moderate |

| 5-Amino-isophthalic acid dimethyl ester | High | Moderate | High |

| 5-Nitro-isophthalic acid dimethyl ester | Low | Low | High |

Q & A

Q. What are the recommended safety protocols for handling 5-methoxy-2-methyl-isophthalic acid dimethyl ester in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and engineering controls (fume hoods). Avoid inhalation, skin contact, and ingestion. In case of spills, use inert absorbents (e.g., vermiculite) and follow institutional hazardous waste disposal guidelines. Storage should be in airtight containers at room temperature, away from incompatible materials like strong oxidizers . Toxicity data indicate potential skin/eye irritation, necessitating immediate flushing with water for 15 minutes upon exposure .

Q. What synthetic routes are commonly employed to prepare 5-methoxy-2-methyl-isophthalic acid dimethyl ester?

- Methodological Answer : A typical approach involves esterification of the parent diacid (5-methoxy-2-methyl-isophthalic acid) using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, transesterification from higher esters (e.g., ethyl esters) with methyl alcohol can be used. Reaction monitoring via TLC or HPLC is recommended to track esterification progress. Purification often employs recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy and methyl groups at positions 5 and 2).

- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- Melting Point : Cross-referenced with literature to assess purity .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 5-methoxy-2-methyl-isophthalic acid dimethyl ester in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic acyl substitution or hydrolysis. Software like Gaussian or ORCA can predict transition states and regioselectivity. Pairing computational results with experimental validation (e.g., kinetic studies under varying pH/temperature) refines mechanistic hypotheses. Recent studies highlight synergies between computation and high-throughput screening for optimizing reaction conditions .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent interactions. Systematic approaches include:

- Controlled Replication : Reproduce experiments using standardized solvents (e.g., DMSO, ethanol).

- Accelerated Stability Testing : Expose samples to stress conditions (heat, light) and monitor degradation via HPLC.

- Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Q. How does the steric and electronic influence of the methoxy and methyl groups affect its utility in polymer or coordination chemistry?

- Methodological Answer : The methoxy group’s electron-donating nature enhances metal coordination (e.g., with Pd or Cu in catalysts), while the methyl group introduces steric hindrance, modulating ligand geometry. Experimental validation involves synthesizing metal complexes (e.g., via reflux in THF) and analyzing stability constants via UV-Vis titration. X-ray crystallography of coordination polymers can reveal structural impacts .

Q. What are the challenges in scaling up its synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling requires optimizing:

- Catalyst Loading : Reduce reliance on stoichiometric reagents (e.g., H₂SO₄) via catalytic acids or enzymes.

- Reactor Design : Continuous-flow systems improve heat/mass transfer for esterification.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.